

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinic acid

Cat. No.: B119990

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **6-(Trifluoromethyl)nicotinic acid**, a key fluorinated pyridine compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering detailed data and experimental protocols.

Molecular Structure and Identification

6-(Trifluoromethyl)nicotinic acid, also known by its IUPAC name 6-(trifluoromethyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative.^{[1][2]} The presence of a trifluoromethyl group at the 6-position significantly influences the electronic properties and biological activity of the nicotinic acid scaffold.

The structural and identifying information for this compound is summarized below.

Identifier	Value
IUPAC Name	6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number	231291-22-8[2][3]
Chemical Formula	C ₇ H ₄ F ₃ NO ₂ [2][3]
Molecular Weight	191.11 g/mol [1][3]
SMILES	C1=CC(=NC=C1C(=O)O)C(F)(F)F[1]
InChIKey	JNYLMODTPLSLIF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **6-(Trifluoromethyl)nicotinic acid** are crucial for its handling, formulation, and application in various chemical syntheses. It typically appears as a white to off-white or pale beige solid powder.[4]

Property	Value
Melting Point	193-197 °C[4]
Boiling Point	259.3 °C at 760 mmHg[4]
Density	1.484 g/cm ³ [4]
Flash Point	110.6 °C[4]
pKa (Predicted)	2.96 ± 0.10
Solubility	Slightly soluble in acetonitrile and methanol.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-(Trifluoromethyl)nicotinic acid**.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For a sample of **6-(Trifluoromethyl)nicotinic acid** synthesized via one of the described methods, the following ^1H -NMR data was reported (400MHz, DMSO- d_6):

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.04	d	8	1H	H-5
8.54	dd	2, 8	1H	H-4
9.21	d	2	1H	H-2
13.8	br	-	1H	-COOH

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of **6-(Trifluoromethyl)nicotinic acid** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Description
3300-2500	O-H stretch (broad, characteristic of carboxylic acids)
1710-1680	C=O stretch (carboxylic acid)
1600-1585	C-C stretch (in-ring, aromatic)
1350-1150	C-F stretch (strong, trifluoromethyl group)
950-910	O-H bend (carboxylic acid)

Note: The IR data is interpreted from a publicly available spectrum and typical absorption ranges for the respective functional groups.

^{13}C -NMR and Mass Spectrometry

As of the latest literature review, detailed experimental ^{13}C -NMR and mass spectrometry data with peak assignments for **6-(Trifluoromethyl)nicotinic acid** are not readily available in the public domain. Researchers are advised to perform these analyses for comprehensive characterization.

Experimental Protocols: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Two primary methods for the synthesis of **6-(Trifluoromethyl)nicotinic acid** are detailed below.

Method 1: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid

This method involves the dehalogenation of a chlorinated precursor using palladium on carbon as a catalyst.

Materials and Equipment:

- 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)
- Methanol (50 ml)
- Triethylamine (9.0 g, 0.088 mol)
- 5% Palladium on Carbon (5%-Pd/C) (1.0 g)
- Concentrated Hydrochloric Acid (9.3 g, 0.089 mol)
- 200 ml four-necked flask with stirrer, thermometer, and three-way cock
- Ice water bath
- Hydrogen balloon
- Rotary evaporator
- Nutsche filter

Procedure:

- Charge a 200 ml four-necked flask with 10 g of 2-chloro-**6-(trifluoromethyl)nicotinic acid** and 50 ml of methanol.
- Stir the mixture and cool it in an ice water bath.
- Add 9.0 g of triethylamine dropwise to the cooled mixture.
- Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C.
- Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress using liquid chromatography until the starting material is consumed.
- Evaporate the methanol using a rotary evaporator.
- Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15 °C.
- Add 9.3 g of concentrated hydrochloric acid dropwise to induce crystallization.
- Age the mixture for about one hour at the same temperature.
- Filter the precipitate using a Nutsche filter and wash the cake with 25 ml of cold water.
- Dry the product in an oven at 50 °C to obtain **6-(trifluoromethyl)nicotinic acid** as an off-white powder.

Yield: 7.6 g (90.4% crude yield).

Method 2: Cyclocondensation Reaction

This method involves the construction of the pyridine ring from acyclic precursors.

Materials and Equipment:

- Methyl 3-aminoacrylate (52 g of 16.7 wt% solution in methanol, 0.086 mol)
- Sodium methoxide (33.3 g of 28 wt% solution in methanol, 0.173 mol)
- 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol)
- Water
- Concentrated Hydrochloric Acid
- Methylene chloride
- Reaction flask with reflux condenser

Procedure:

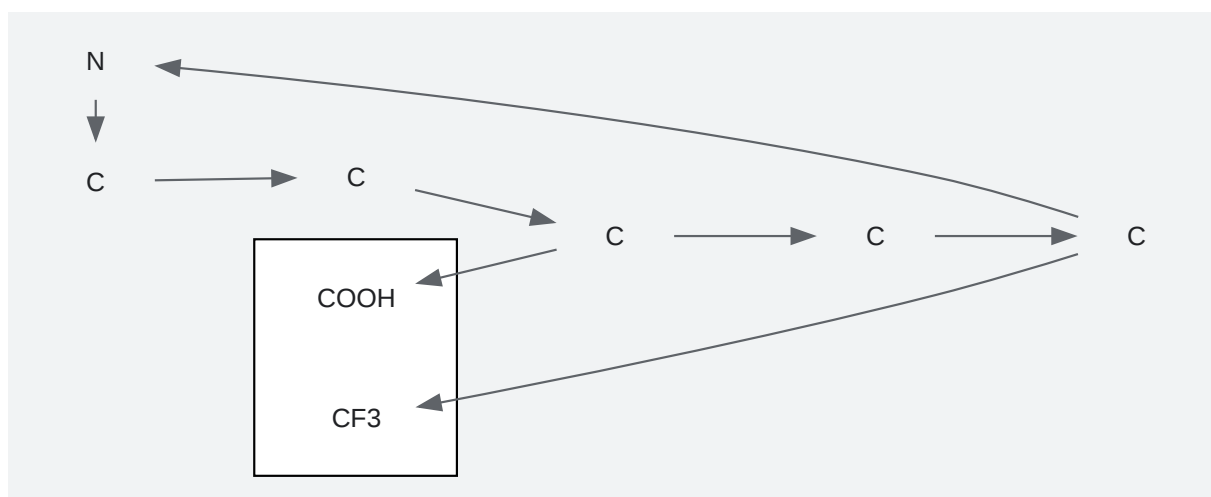
- In a reaction flask cooled to below -5 °C, add 52 g of methyl 3-aminoacrylate solution and 33.3 g of sodium methoxide solution.
- Add 15.6 g of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5 °C.
- Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.
- Add 3 ml of water to the reaction solution and heat under reflux for an additional 30 minutes.
- Concentrate the mixture under reduced pressure.
- Extract the reaction product five times with 20 ml of methylene chloride.
- Introduce the washed product into 50 ml of water.
- Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.
- Filter the crude product.
- Wash the crude product with water under repulping heating, followed by filtration and washing with water.

- Dry the product to obtain **6-(trifluoromethyl)nicotinic acid**.

Yield: 7.03 g (42.8% yield).

Diagrams and Workflows

Molecular Structure



[Click to download full resolution via product page](#)

Caption: Molecular structure of **6-(Trifluoromethyl)nicotinic acid**.

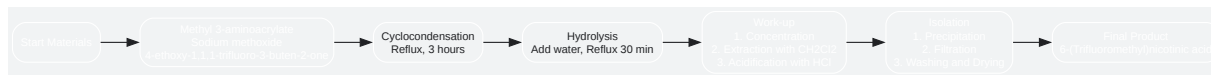
Synthesis Workflow: Method 1



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-(Trifluoromethyl)nicotinic acid** via catalytic hydrogenation.

Synthesis Workflow: Method 2



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-(Trifluoromethyl)nicotinic acid** via cyclocondensation.

Biological and Pharmacological Relevance

Trifluoromethylpyridines, including **6-(Trifluoromethyl)nicotinic acid**, are significant structural motifs in active ingredients for both agrochemicals and pharmaceuticals.[5] The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of molecules.

While specific signaling pathways for **6-(Trifluoromethyl)nicotinic acid** have not been extensively elucidated, its parent compound, nicotinic acid (a form of vitamin B3), is known to be a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). It is plausible that **6-(Trifluoromethyl)nicotinic acid** could be metabolized through similar pathways, although the effect of the trifluoromethyl group on enzyme recognition and metabolic fate requires further investigation.

Derivatives of **6-(Trifluoromethyl)nicotinic acid** have been explored for various therapeutic applications, including the development of inhibitors for enzymes like HIV-1 reverse transcriptase. This highlights the potential of this scaffold in designing targeted therapeutic agents.

Safety and Handling

6-(Trifluoromethyl)nicotinic acid is classified as an irritant. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in an inert atmosphere at room temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLIC ACID | CAS 231291-22-8 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119990#6-trifluoromethyl-nicotinic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com